9(E),12(E)-Octadecadienoyl chloride

Description

The exact mass of the compound Linoleoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162219. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

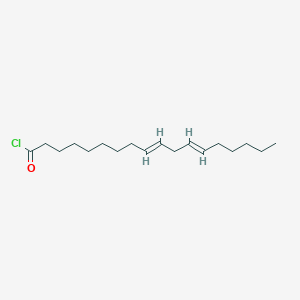

2D Structure

3D Structure

Properties

CAS No. |

7459-33-8 |

|---|---|

Molecular Formula |

C18H31ClO |

Molecular Weight |

298.9 g/mol |

IUPAC Name |

(9E,12E)-octadeca-9,12-dienoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |

InChI Key |

FBWMYSQUTZRHAT-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

Other CAS No. |

7459-33-8 |

Pictograms |

Corrosive |

Synonyms |

(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride: Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 9(E),12(E)-Octadecadienoyl chloride. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the utilization of this reactive lipid intermediate.

Core Properties

This compound, also known as linoelaidyl chloride, is the acyl chloride derivative of linoelaidic acid, a trans isomer of linoleic acid. As an acyl chloride, it is a highly reactive compound, making it a versatile reagent in organic synthesis, particularly for the introduction of the linoelaidyl group into various molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to distinguish this isomer from the more common (9Z,12Z) isomer, linoleoyl chloride.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Linoelaidyl chloride, (E,E)-9,12-Octadecadienoyl chloride, Linoelaidic acid chloride | [1] |

| CAS Number | 96724-05-9 | [1] |

| Molecular Formula | C₁₈H₃₁ClO | [2] |

| Molecular Weight | 298.89 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | >99% | [1] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and ether; reacts with water. | [3] |

| Storage | Freezer, under inert atmosphere, protected from moisture. | [4] |

Chemical Structure

The structure of this compound is characterized by an 18-carbon acyl chain with two trans double bonds at the 9th and 12th positions.

Chemical Structure:

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, linoelaidic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, and several reagents can be employed for this purpose.

General Synthesis Workflow

The general workflow for the synthesis of this compound from linoelaidic acid is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Using Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add linoelaidic acid (1 equivalent). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

-

Reaction: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the linoelaidic acid with stirring. The reaction mixture is then heated to reflux (typically 60-80°C) for 2-4 hours.[3] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[5] The crude this compound is obtained as the residue.

-

Purification: The product can be purified by vacuum distillation to yield the pure acyl chloride.

Protocol 2: Using Oxalyl Chloride

-

Preparation: Dissolve linoelaidic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) in a round-bottom flask under an inert atmosphere.

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution. Then, slowly add oxalyl chloride ((COCl)₂, 1.2-1.5 equivalents) dropwise at room temperature.[3] The reaction is typically stirred for 1-3 hours.

-

Work-up: The solvent and volatile byproducts (CO, CO₂) are removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be used directly in subsequent reactions or purified by vacuum distillation.

Reactivity and Handling

This compound is a moisture-sensitive and corrosive compound. It readily reacts with nucleophiles such as water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively. Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of this compound are limited. However, the biological effects of its precursor, linoelaidic acid, provide strong indications for the potential applications of its derivatives in drug discovery and development.

Biological Activity of Linoelaidic Acid

Linoelaidic acid has been reported to exhibit several biological activities:

-

Anti-inflammatory and Anti-parasitic Activity: Studies have shown that linoelaidic acid possesses anti-inflammatory and anti-parasitic properties.[6]

-

Induction of Apoptosis: Linoelaidic acid has been observed to induce apoptosis in certain cell lines.[6]

Potential Applications in Medicinal Chemistry

The high reactivity of this compound makes it a valuable building block for the synthesis of a variety of bioactive molecules. Its primary application lies in the acylation of nucleophilic functional groups in drugs or drug candidates to introduce the linoelaidyl moiety. This can modulate the parent molecule's lipophilicity, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic properties.

Caption: Synthesis of bioactive amides using this compound.

The synthesis of fatty acid amides is a key area of interest, as many endogenous fatty acid amides are known to have significant biological activities.[7] By reacting this compound with various amines, including those found in existing drug molecules or novel pharmacophores, a library of new chemical entities can be generated for screening and lead optimization.

Analytical Characterization

Detailed analytical data for this compound is not extensively published. However, standard analytical techniques can be used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence and stereochemistry of the double bonds and the acyl chloride functional group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the C=O stretch of the acyl chloride, typically around 1780-1815 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule. The mass spectrum of the related (Z,Z) isomer shows a molecular ion peak at m/z 298.[8]

Safety and Handling

This compound is a corrosive material and should be handled with care. It is moisture-sensitive and will hydrolyze to linoelaidic acid and hydrochloric acid upon contact with water.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer, under an inert atmosphere.

Conclusion

This compound is a reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily derived from its ability to introduce the linoelaidyl group into other molecules, thereby modifying their biological properties. While direct biological studies on the acyl chloride are scarce, the known activities of its parent carboxylic acid, linoelaidic acid, suggest that its derivatives are promising candidates for the development of new therapeutic agents. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological activities is warranted.

References

- 1. larodan.com [larodan.com]

- 2. Linoleoyl chloride | C18H31ClO | CID 9817754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7459-33-8 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(E),12(E)-Octadecadienoyl chloride (Linoelaidoyl chloride), the acyl chloride derivative of linoelaidic acid, is a highly reactive chemical intermediate pivotal for the synthesis of a variety of lipid molecules and probes. Its unique trans-isomer configuration offers a valuable tool for investigating the biological roles and metabolic pathways of trans fatty acids, which are of significant interest in the study of cardiovascular diseases, inflammation, and cellular signaling. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and reactivity of this compound. Furthermore, it explores its application in the synthesis of bioactive lipids and discusses the potential biological signaling pathways influenced by its derivatives.

Chemical and Physical Properties

This compound is a C18 fatty acyl chloride with two trans double bonds at the 9th and 12th positions. As an acyl chloride, it is a highly reactive compound, susceptible to hydrolysis, and should be handled under anhydrous conditions. Its reactivity makes it an excellent acylating agent for introducing the linoelaidoyl group into various molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7459-33-8 (may refer to isomers) | [1] |

| Molecular Formula | C₁₈H₃₁ClO | [1][2] |

| Molecular Weight | 298.89 g/mol | [1][2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Boiling Point | 150-152 °C at 0.5 mmHg | |

| Density | 0.93 g/cm³ | [3] |

| Refractive Index | 1.47-1.49 | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate | |

| Stability | Moisture sensitive |

Synthesis and Purification

The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid, linoelaidic acid. Several chlorinating agents can be employed, each with its own advantages and considerations.

Synthesis from Linoelaidic Acid

2.1.1. Using Oxalyl Chloride

This method is favored for its mild reaction conditions and the formation of gaseous byproducts that are easily removed.[3]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve linoelaidic acid in a dry, inert solvent such as dichloromethane (B109758) or hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of oxalyl chloride to the stirred solution. A catalytic amount of dry N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can then be purified by vacuum distillation.

-

2.1.2. Using Thionyl Chloride

Thionyl chloride is a common and effective reagent for this transformation, though it requires careful handling due to its corrosive nature.

-

Experimental Protocol:

-

Place linoelaidic acid in a round-bottom flask fitted with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents), either neat or in an inert solvent like toluene.

-

Gently heat the mixture to reflux (typically 60-80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.[3]

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation to purify the product.

-

2.1.3. Using Triphosgene (B27547)

Triphosgene is a safer, solid alternative to phosgene (B1210022) gas and can be used for the synthesis of acyl chlorides.[3]

-

Experimental Protocol:

-

Dissolve linoelaidic acid in a dry, inert solvent in a flask under an inert atmosphere.

-

Add a catalytic amount of dry DMF.

-

Add a stoichiometric amount of triphosgene (approximately 0.33 to 0.5 equivalents) portion-wise to control the reaction rate.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours until the reaction is complete.

-

The product is then isolated by removing the solvent under reduced pressure and purified by vacuum distillation.

-

Purification

The primary method for purifying this compound is vacuum distillation .[4] This technique is crucial to prevent thermal decomposition at atmospheric pressure. The distillation is typically carried out at pressures below 1 mmHg.

-

Experimental Protocol for Vacuum Distillation:

-

Set up a distillation apparatus suitable for vacuum operation, including a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

-

Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 150-152 °C at 0.5 mmHg).

-

The purified product should be stored under an inert atmosphere and refrigerated to prevent degradation.

-

Analytical Data

Accurate characterization of this compound is essential to confirm its identity and purity. The following are the expected analytical data based on its structure.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to olefinic protons (~5.4 ppm), methylene (B1212753) protons alpha to the carbonyl group (~2.8 ppm), allylic protons (~2.0 ppm), other methylene protons (~1.3 ppm), and a terminal methyl group (~0.9 ppm). The coupling constants for the trans-olefinic protons are typically larger (around 15 Hz) than for cis-protons. |

| ¹³C NMR | A signal for the carbonyl carbon (~173 ppm), signals for the olefinic carbons (~130 ppm), and a series of signals for the aliphatic carbons (14-45 ppm).[5][6][7] |

| Mass Spectrometry (GC-MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 298. Common fragmentation patterns would include the loss of Cl (m/z 263) and subsequent fragmentation of the acylium ion.[8] |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride group (~1800 cm⁻¹). A band for the C=C stretch of the trans double bonds (~970 cm⁻¹). C-H stretching bands for the alkyl chain (~2850-2960 cm⁻¹). |

Reactivity and Applications in Synthesis

As a highly reactive acylating agent, this compound is a valuable precursor for the synthesis of various lipid derivatives.

Acylation Reactions

The primary reaction of this compound is nucleophilic acyl substitution. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[3]

Synthesis of Bioactive Lipids

A key application of this compound is in the synthesis of N-acylethanolamines (NAEs). NAEs are a class of endogenous lipid signaling molecules. The synthesis of N-linoelaidoylethanolamine allows for the investigation of the biological effects of trans-fatty acid-derived endocannabinoid-like molecules.

-

Experimental Protocol for N-linoelaidoylethanolamine Synthesis:

-

Dissolve ethanolamine (B43304) in a suitable dry solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the ethanolamine solution.

-

Allow the reaction to proceed at 0 °C for a short period (e.g., 15-30 minutes) and then warm to room temperature for 1-2 hours.

-

The reaction mixture is then typically washed with water to remove excess ethanolamine and any salts formed.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Biological Significance and Signaling Pathways

While direct studies on this compound are limited, the biological effects of its parent fatty acid, linoelaidic acid, and other trans fatty acids provide insights into its potential roles in cellular processes. Trans fatty acids have been shown to influence inflammatory signaling and apoptosis.

One proposed mechanism involves the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 pathway.[9] Linoelaidic acid has been shown to enhance extracellular ATP-induced apoptosis in macrophages, which is accompanied by the activation of this pathway.[9] This suggests that derivatives of this compound could be used as tools to probe and modulate this signaling cascade.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in lipid research and drug development. Its utility in the synthesis of specific trans-fatty acid-containing lipids provides researchers with essential tools to explore the intricate roles of these molecules in cellular signaling, metabolism, and the pathogenesis of various diseases. A thorough understanding of its synthesis, purification, and handling is paramount for its effective and safe use in the laboratory. Further research into the direct biological effects of this compound and its derivatives will undoubtedly contribute to a deeper understanding of lipid biology.

References

- 1. 9,12-Octadecadienoyl chloride, (9Z,12Z)- | C18H31ClO | CID 5365578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. This compound | 7459-33-8 | Benchchem [benchchem.com]

- 4. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential research applications of 9(E),12(E)-Octadecadienoyl chloride. Also known as linoelaidoyl chloride, this reactive lipid derivative holds significant potential for the study of cellular signaling pathways, particularly those involved in inflammation.

Chemical Structure and Identification

This compound is the acyl chloride derivative of linoelaidic acid, an omega-6 trans fatty acid. The "(E,E)" designation indicates that both double bonds at the 9th and 12th carbon positions have a trans configuration. This stereochemistry distinguishes it from its cis-isomer, linoleoyl chloride.

The presence of the highly reactive acyl chloride functional group makes this molecule a valuable tool for covalently modifying proteins and other biomolecules, enabling researchers to probe their functions in complex biological systems.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (9E,12E)-octadeca-9,12-dienoyl chloride |

| Synonyms | Linoelaidoyl chloride, (E,E)-9,12-Octadecadienoyl chloride |

| CAS Number | 96724-05-9[1] |

| Molecular Formula | C₁₈H₃₁ClO[1] |

| Molecular Weight | 298.89 g/mol [1] |

| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational models and experimental data for closely related compounds.

Physicochemical Properties:

| Property | Value | Source |

| XLogP3-AA | 7.6 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 14 | Computed |

| Topological Polar Surface Area | 17.1 Ų | Computed |

| Boiling Point | 167 - 169 °C @ 2.3 mmHg | Experimental |

Predicted Spectroscopic Data:

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectral characteristics of long-chain acyl chlorides and molecules containing trans double bonds.

¹H NMR (Predicted, CDCl₃, 500 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 5.40 - 5.30 | m | 4H | -CH=CH- (olefinic protons) |

| δ 2.89 | t, J = 7.5 Hz | 2H | -CH₂-COCl |

| δ 2.05 | m | 4H | =CH-CH₂-CH= |

| δ 1.71 | p, J = 7.5 Hz | 2H | -CH₂-CH₂-COCl |

| δ 1.40 - 1.20 | m | 14H | -(CH₂)₇- |

| δ 0.88 | t, J = 7.0 Hz | 3H | -CH₃ |

¹³C NMR (Predicted, CDCl₃, 125 MHz):

| Chemical Shift (ppm) | Assignment |

| δ 173.8 | -COCl |

| δ 131.5, 130.0, 129.5, 128.0 | -CH=CH- |

| δ 47.5 | -CH₂-COCl |

| δ 34.0, 32.5, 31.5, 29.0-29.5 (multiple), 25.0, 22.5 | Aliphatic -CH₂- |

| δ 14.0 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1800 | Very Strong | C=O stretch (acyl chloride) |

| 1650 | Weak | C=C stretch |

| 965 | Medium | =C-H bend (trans) |

| 720 | Medium | -(CH₂)n- rock |

Mass Spectrometry (MS) (Predicted Fragmentation):

| m/z | Ion |

| 298/300 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 263 | [M - Cl]⁺ |

| 55, 67, 81, 95 | Characteristic hydrocarbon fragments |

Experimental Protocols

Synthesis of this compound from Linoelaidic Acid

This protocol describes a general method for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride.

Materials:

-

Linoelaidic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve linoelaidic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to initiate the reaction. Gas evolution (CO₂ and CO) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are well-sealed.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum and begin heating the flask with stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., 167-169 °C at 2.3 mmHg).

-

Store the purified product under an inert atmosphere at -20°C or below to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for fatty acid analysis (e.g., DB-23 or similar)

Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Dilute a small amount of this compound in an appropriate solvent (e.g., hexane (B92381) or DCM).

Application in Studying Signaling Pathways

The high reactivity of the acyl chloride group makes this compound a useful tool for investigating the role of linoelaidic acid and related lipids in cellular signaling. It can be used to covalently label proteins that interact with this fatty acid, aiding in their identification and characterization. The parent fatty acid, linoelaidic acid, has been shown to influence inflammatory pathways such as the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including inflammation.

Experimental Workflow for Target Identification

The following workflow outlines a potential experimental approach to identify cellular targets of this compound.

By using this reactive probe in combination with modern proteomic techniques, researchers can gain valuable insights into the molecular mechanisms underlying the biological effects of linoelaidic acid and other trans fatty acids. This knowledge can contribute to the development of novel therapeutic strategies for inflammatory diseases.

References

Spectroscopic and Synthetic Profile of 9(E),12(E)-Octadecadienoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 9(E),12(E)-Octadecadienoyl chloride, also known as linoelaidoyl chloride. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from the closely related (9Z,12Z) isomer, linoleoyl chloride, and the parent carboxylic acids, linoelaidic acid and linoleic acid, to provide a robust and predictive data summary. This document is intended to support research and development activities where this reactive lipid intermediate is of interest.

Chemical Identity and Properties

This compound is a fatty acyl chloride derived from linoelaidic acid. Its structure consists of an eighteen-carbon chain with two trans double bonds at the 9th and 12th positions and a reactive acyl chloride functional group.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁ClO | [1][2] |

| Molecular Weight | 298.89 g/mol | [1][2] |

| CAS Number | 96724-05-9 | [2] |

| Synonyms | Linoelaidoyl chloride, (E,E)-9,12-Octadecadienoyl chloride | [1][2] |

| InChIKey | FBWMYSQUTZRHAT-AVQMFFATSA-N | [2] |

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively published. The following tables summarize the available data and provide predicted values based on the analysis of its isomers and parent compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption at a higher wavenumber compared to the corresponding carboxylic acid.

| Functional Group | Predicted/Reported Wavenumber (cm⁻¹) | Notes |

| C=O Stretch | ~1800 cm⁻¹ | Strong absorption, characteristic of aliphatic acyl chlorides.[3] |

| C-H Stretch (alkane) | 2850-2960 cm⁻¹ | Medium to strong absorptions. |

| C=C Stretch (trans) | ~965 cm⁻¹ | Characteristic absorption for trans double bonds. |

| C-Cl Stretch | 550-750 cm⁻¹ | Variable intensity. |

Note: The predicted C=O stretching frequency is based on the general range for aliphatic acyl chlorides and is expected to be shifted from the ~1710 cm⁻¹ region of the parent carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted based on the known spectrum of linoleoyl chloride, with expected shifts due to the change in stereochemistry of the double bonds and the conversion of the carboxylic acid to an acyl chloride. The most significant change is the downfield shift of the protons on the carbon alpha to the carbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (C18) | ~0.88 | Triplet | |

| -CH₂- (C15-C17, C4-C7) | ~1.2-1.4 | Multiplet | Methylene chain protons. |

| -CH₂-C=C (C8, C14) | ~2.05 | Multiplet | Allylic protons. |

| -C=C-CH₂-C=C- (C11) | ~2.77 | Triplet | Bis-allylic protons. |

| -CH₂-COCl (C3) | ~1.7 | Multiplet | |

| -CH₂-COCl (C2) | ~2.85 | Triplet | Significant downfield shift compared to the carboxylic acid (~2.35 ppm). |

| -CH=CH- | ~5.4 | Multiplet | Olefinic protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show a characteristic downfield shift for the carbonyl carbon upon conversion from a carboxylic acid to an acyl chloride.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C1) | ~173 | Downfield shift from the carboxylic acid (~179 ppm). |

| -CH=CH- | ~128-132 | Olefinic carbons. |

| -CH₂-COCl (C2) | ~47 | |

| Aliphatic Carbons | ~14-34 | Methylene and methyl carbons. |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Notes |

| 298/300 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine.[4] |

| 263 | [M-Cl]⁺ | Loss of chlorine radical. |

| Various | Fragmentation of the hydrocarbon chain. |

Experimental Protocols

The following section details a general experimental protocol for the synthesis of this compound from linoelaidic acid. This protocol is based on established methods for the synthesis of fatty acid chlorides.

Synthesis of this compound

Objective: To convert linoelaidic acid to linoelaidoyl chloride using a suitable chlorinating agent.

Reagents:

-

Linoelaidic acid (9(E),12(E)-Octadecadienoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene (B28343), or hexane)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution is dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Charging the Flask: Linoelaidic acid is dissolved in a minimal amount of anhydrous solvent and charged into the reaction flask.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature.[5]

-

Using Oxalyl Chloride: An excess of oxalyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution, followed by a catalytic amount of anhydrous DMF. The reaction is typically performed at room temperature.

-

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).

-

Work-up:

-

The excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the residue can be co-evaporated with an anhydrous solvent like toluene a few times.[5]

-

The crude this compound is obtained as an oil.

-

-

Purification: For most applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Anhydrous conditions must be maintained throughout the procedure to prevent hydrolysis of the acyl chloride product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental needs, always adhering to strict safety measures.

References

Reactivity Profile of 9(E),12(E)-Octadecadienoyl Chloride as an Acylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(E),12(E)-Octadecadienoyl chloride, also known as linoelaidyl chloride, is the acyl chloride derivative of linoelaidic acid, a trans isomer of the essential fatty acid linoleic acid. Its structure, featuring an 18-carbon chain with two trans double bonds at the 9th and 12th positions and a highly reactive acyl chloride functional group, makes it a potent acylating agent. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, chemical properties, and its utility in various acylation reactions. Furthermore, this guide explores its potential applications in drug development, including the synthesis of bioactive molecules and its role in lipid-based drug delivery systems, and touches upon the signaling pathways modulated by its derivatives.

Introduction

Acyl chlorides are a class of highly reactive organic compounds widely employed in organic synthesis for the introduction of acyl groups into various molecules. Among these, long-chain unsaturated acyl chlorides, such as this compound, are of particular interest due to their ability to impart lipophilicity and potential biological activity to the resulting derivatives. The unique stereochemistry of the trans double bonds in this compound can influence the physicochemical and biological properties of its acylated products, making it a valuable tool for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 96724-05-9 | [1] |

| Molecular Formula | C₁₈H₃₁ClO | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Soluble in organic solvents | [2] |

| InChIKey | FBWMYSQUTZRHAT-AVQMFFATSA-N | [1] |

| Synonyms | Linoelaidyl chloride, (E,E)-9,12-Octadecadienoyl chloride | [1] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, linoelaidic acid, through the action of a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[2].

General Experimental Protocol for Synthesis

Materials:

-

Linoelaidic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linoelaidic acid in an anhydrous organic solvent under an inert atmosphere.

-

Slowly add an excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Reactivity as an Acylating Agent

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This leads to nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and aromatic compounds.

Esterification

This compound readily reacts with alcohols to form the corresponding esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate[2].

General Reaction Scheme:

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is typically added to scavenge the HCl produced. The Schotten-Baumann reaction conditions, which involve an aqueous base, can also be employed for this transformation.

General Reaction Scheme:

Ar-H + this compound --(AlCl₃)--> Ar-CO-(CH₂)₇-CH=CH-CH₂-CH=CH-(CH₂)₄-CH₃ + HCl

References

The Unseen Potential: A Technical Guide to the Biological Activity of 9(E),12(E)-Octadecadienoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The world of lipidomics is increasingly revealing the profound impact of fatty acid derivatives on cellular signaling and disease pathology. Among these, the derivatives of 9(E),12(E)-octadecadienoic acid, a stereoisomer of linoleic acid, are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the known biological functions of 9(E),12(E)-octadecadienoyl chloride derivatives, offering a valuable resource for researchers engaged in drug discovery and development. We present a comprehensive summary of their quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

Quantitative Biological Activity

The biological effects of this compound derivatives are multifaceted, with activities spanning anti-inflammatory, antimicrobial, and metabolic regulation. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of these compounds.

| Compound | Biological Activity | Assay System | Quantitative Data (e.g., IC50, MIC) | Reference |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα Agonist | Luciferase Reporter Assay (in vitro) | Significant increase in PPARα reporter activity | [1][2] |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Triglyceride Reduction | Mouse Primary Hepatocytes | Significant inhibition of cellular triglyceride accumulation | [1][2] |

| 3-Nitrophenyl octadeca-9,12-dienoate | Antibacterial | Tube Dilution Method (S. aureus, E. coli) | Most active among synthesized esters (specific MIC not provided) | [3] |

| 4-Nitrophenyl octadeca-9,12-dienoate | Antibacterial | Tube Dilution Method (S. aureus, E. coli) | Most active among synthesized esters (specific MIC not provided) | [3] |

| Benzyl (B1604629) octadeca-9,12-dienoate | Antifungal | Tube Dilution Method (C. albicans, A. niger) | Most active antifungal agent among synthesized derivatives (specific MIC not provided) | [3] |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Anti-inflammatory | TPA-induced mouse ear edema | Inhibitory Effect (IE) = 63% at 500 µg | [4] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Anti-inflammatory | TPA-induced mouse ear edema | Inhibitory Effect (IE) = 79% at 500 µg | [4] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of research in this field. Below are protocols for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol is designed to assess the ability of a test compound to activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

PPARα expression vector

-

Peroxisome proliferator response element (PPRE)-driven luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (e.g., 9-oxo-10(E),12(E)-octadecadienoic acid)

-

Positive control (e.g., a known PPARα agonist like WY-14643)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells for 24 hours.

-

-

Compound Treatment:

-

Following transfection, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

-

Express the results as fold induction over the vehicle control.

-

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Test compound (e.g., nitrophenyl or benzyl esters of 9,12-octadecadienoic acid)

-

Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Sterile test tubes

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of Test Compound:

-

Perform a serial two-fold dilution of the test compound in the appropriate growth medium in a series of sterile test tubes.

-

-

Inoculation:

-

Inoculate each tube with the standardized microbial suspension.

-

Include a growth control tube (medium with inoculum, no compound) and a sterility control tube (medium only).

-

-

Incubation:

-

Incubate the tubes at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This protocol assesses the anti-inflammatory activity of a compound in a mouse model of acute inflammation.

Materials:

-

Mice (e.g., BALB/c)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Test compound

-

Vehicle (e.g., acetone)

-

Micrometer or punch biopsy tool

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Compound Application:

-

Dissolve the test compound in the vehicle.

-

Topically apply the test compound solution to the inner and outer surfaces of the right ear of each mouse. Apply the vehicle alone to the right ear of the control group.

-

-

Induction of Inflammation:

-

After a short period (e.g., 30 minutes), apply a solution of TPA in the vehicle to the right ear of all mice to induce inflammation.

-

-

Measurement of Edema:

-

After a specified time (e.g., 4-6 hours), sacrifice the mice and measure the ear edema. This can be done by measuring the thickness of the ear with a micrometer or by taking a standard-sized punch biopsy and weighing it.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Caption: PPARα signaling pathway activation by 9-oxo-10(E),12(E)-octadecadienoic acid.

Caption: Inhibition of NF-κB and MAPK signaling pathways by 9,12-octadecadienoic acid derivatives.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride: Synthesis, Reactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9(E),12(E)-Octadecadienoyl chloride, a reactive lipid intermediate with significant potential in chemical synthesis and drug discovery. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in the development of novel bioactive molecules.

Core Chemical and Physical Properties

This compound, also known as linoelaidic acid chloride, is the acyl chloride derivative of linoelaidic acid. Its reactivity stems from the electrophilic carbonyl carbon, making it a potent acylating agent. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁ClO | [1][2] |

| Molecular Weight | 298.89 g/mol | [1][2] |

| CAS Number | 96724-05-9 | [1][2] |

| IUPAC Name | (9E,12E)-octadeca-9,12-dienoyl chloride | [3] |

| Synonyms | Linoelaidic acid chloride, 9,12-Octadecadienoyl chloride, (E,E)- | [1][2] |

| Purity | >99% | [1] |

| Physical State | Liquid | [1] |

| Storage | Freezer | [1] |

Synthesis of this compound and its Isomers

The primary route to synthesizing octadecadienoyl chlorides is through the chlorination of the corresponding fatty acid. Several methods have been established, offering varying degrees of efficiency, safety, and scalability.

Experimental Protocol: Synthesis via Thionyl Chloride

This traditional method is effective for laboratory-scale synthesis.

Materials:

-

Linoleic acid (or its geometric isomer)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., hexane)

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the linoleic acid isomer in an anhydrous solvent such as hexane (B92381) under an inert atmosphere (e.g., nitrogen).

-

Slowly add thionyl chloride (typically 2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux (around 60-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under vacuum.[5]

-

Purify the resulting crude acyl chloride by vacuum distillation. A boiling point of 167-169°C at 2.3 mmHg has been reported for linoleoyl chloride.[4]

Experimental Protocol: Synthesis via Oxalyl Chloride

This method is often preferred for its milder reaction conditions.

Materials:

-

Linoleic acid (or its geometric isomer)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., hexane)

-

Magnetic stirrer

-

Reaction vessel with a gas outlet

Procedure:

-

Dissolve the linoleic acid isomer in an anhydrous solvent like hexane.

-

Slowly add oxalyl chloride to the solution at room temperature. The reaction produces gaseous byproducts (CO₂ and CO) which are easily removed.[4]

-

Stir the reaction mixture for several hours until the reaction is complete.

-

Remove the solvent under reduced pressure to yield the acyl chloride.

Experimental Protocol: Synthesis via Triphosgene (B27547)

Triphosgene offers a safer alternative to highly toxic phosgene (B1210022) gas.

Materials:

-

Linoleic acid (or its geometric isomer)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous solvent (optional)

-

Magnetic stirrer

-

Heating apparatus

Procedure:

-

Combine linoleic acid and triphosgene in a suitable reaction vessel. The molar ratio can range from 3:1 to 1:1 (acid to triphosgene).[4]

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to a temperature between 40 and 80°C for 30 minutes to 8 hours.[4]

-

The reaction can be performed solvent-free or with an appropriate anhydrous solvent.

-

Upon completion, the product can be isolated and purified. This method has been reported to achieve high purity (95%) and high yield (95%).[4]

Table 2: Comparison of Synthesis Methods for Octadecadienoyl Chlorides

| Reagent | Temperature | Reaction Time | Yield | Purity | Notes | Reference |

| Thionyl Chloride | 60-80°C | 2-3 hours | High | >99% (with purification) | Generates gaseous byproducts (HCl, SO₂). | [4] |

| Oxalyl Chloride | Room Temp. | Several hours | High | High | Milder conditions, gaseous byproducts are easily removed. | [4] |

| Triphosgene | 40-80°C | 0.5-8 hours | 95% | 95% | Safer alternative to phosgene gas. | [4] |

Potential Research Applications

This compound and its isomers are primarily used as reactive intermediates for the synthesis of a wide range of lipid derivatives with potential biological activities. The high reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles to form amides, esters, and other functionalized lipids.

Synthesis of Bioactive Amides

A significant application is the synthesis of N-acyl amides, some of which have shown interesting pharmacological properties. For example, N-vanillyl-alkadienamides can be synthesized by reacting the corresponding octadecadienoyl chloride with vanillylamine.[3] Similarly, N-linoleoylglycine, which has demonstrated anti-inflammatory activity, is synthesized from linoleoyl chloride and glycine.[4]

Probes for Studying Lipid Signaling

The synthesis of specific monoacylglycerols, such as 1-linoleoyl-sn-glycerol, can be achieved using linoleoyl chloride.[4] These molecules are valuable tools for investigating lipid metabolism and signaling pathways.

Development of Novel Drug Candidates

The (Z,Z) isomer of octadecadienoyl chloride has been identified in plant extracts with a range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[6][7] An in-silico study has shown that 9,12-Octadecadienoyl chloride (Z,Z) can bind to Bruton's tyrosine kinase, a target in cancer therapy, suggesting its potential as a starting point for the development of novel anticancer agents.[8]

Table 3: Quantitative Biological and In-Silico Data for Octadecadienoyl Chloride Derivatives

| Compound/Derivative | Activity | Quantitative Data | Context | Reference |

| N-linoleoylglycine | Anti-inflammatory | - | Reduced leukocyte migration in a mouse model. | [4] |

| 9,12-Octadecadienoyl chloride (Z,Z) | Anticancer (in-silico) | Glide Score: -3.4 | Molecular docking with Bruton's tyrosine kinase. | [8] |

| 9,12-Octadecadienoyl chloride (Z,Z) | Anticancer (in-silico) | Glide Energy: -20.34 | Molecular docking with Bruton's tyrosine kinase. | [8] |

Experimental Workflows and Signaling Pathways

The primary utility of this compound in research is as a synthetic building block. The following workflow illustrates its central role in generating and testing novel bioactive compounds.

As a highly reactive and versatile chemical intermediate, this compound and its isomers hold considerable promise for the synthesis of novel, biologically active lipids. The methodologies outlined in this guide provide a foundation for researchers to explore the potential of this compound in drug discovery and chemical biology. Further investigation into the specific biological targets and mechanisms of action of its derivatives is a promising area for future research.

References

- 1. prepchem.com [prepchem.com]

- 2. larodan.com [larodan.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 7459-33-8 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial, antioxidant and cytotoxic properties of Chenopodium glaucum L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and history of linoleoyl chloride isomers

An In-Depth Technical Guide to the Discovery and History of Linoleoyl Chloride Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl chloride, the acyl chloride derivative of linoleic acid, and its isomers are highly reactive molecules crucial for the synthesis of a variety of bioactive compounds and materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of linoleoyl chloride isomers, with a particular focus on the common (9Z,12Z)-octadecadienoyl chloride and isomers derived from conjugated linoleic acid (CLA), such as the c9,t11 and t10,c12 isomers. This document details experimental protocols for their preparation and characterization, presents key physicochemical data in a structured format, and illustrates the general workflow for their synthesis and analysis.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid. Its conversion to the corresponding acyl chloride, linoleoyl chloride, transforms it into a versatile chemical intermediate. The reactivity of the acyl chloride group allows for the facile introduction of the linoleoyl moiety into various molecular scaffolds, enabling the synthesis of novel esters, amides, and other derivatives with potential applications in drug development, materials science, and as biochemical probes. The various geometric and positional isomers of the linoleoyl chain add another layer of complexity and opportunity, as the stereochemistry of the double bonds can significantly influence the biological activity and physical properties of the resulting molecules.

Historical Perspective

The history of linoleoyl chloride is intrinsically linked to the broader history of fatty acid chemistry. While a precise date for the first synthesis of linoleoyl chloride is not well-documented, the preparation of fatty acid chlorides, in general, became more common as methods for activating carboxylic acids were developed in the 19th and early 20th centuries. The conversion of unsaturated fatty acids to their corresponding acid chlorides posed a challenge due to the reactivity of the double bonds, which could lead to side reactions.

Early methods for preparing fatty acid chlorides involved reagents like phosphorus pentachloride and thionyl chloride[1]. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), later became a preferred method for its milder reaction conditions, which are better suited for sensitive substrates like polyunsaturated fatty acids[2].

The study of linoleoyl chloride isomers gained prominence with the discovery and investigation of conjugated linoleic acids (CLAs). The two most studied CLA isomers are cis-9,trans-11 (rumenic acid) and trans-10,cis-12[3]. The interest in the biological activities of these CLA isomers, including their anti-carcinogenic and anti-obesity effects, naturally led to the need for their corresponding acyl chlorides for the synthesis of various derivatives for further study[4][5].

Physicochemical Properties of Linoleoyl Chloride and Key Isomers

The physicochemical properties of linoleoyl chloride isomers are crucial for their handling, reaction setup, and purification. While data for the acyl chlorides themselves are limited, the properties of their parent fatty acids provide valuable insights. The following table summarizes available quantitative data for the common (9Z,12Z)-linoleoyl chloride and key CLA precursors.

| Property | (9Z,12Z)-Linoleoyl Chloride | c9,t11-CLA (Parent FA) | t10,c12-CLA (Parent FA) |

| Molecular Formula | C₁₈H₃₁ClO | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ |

| Molecular Weight ( g/mol ) | 298.89 | 280.45 | 280.45 |

| Appearance | Colorless to light yellow/orange clear liquid | ||

| Boiling Point (°C) | 150-152 (at 0.5 mmHg)[6] | ||

| Density (g/cm³) | 0.93 | ||

| Refractive Index | 1.47-1.49[6] | ||

| Solubility | Soluble in chloroform (B151607) and ethyl acetate[6] | ||

| Storage Temperature | Refrigerator (0-10°C)[7] |

Experimental Protocols

The synthesis of linoleoyl chloride isomers involves the conversion of the corresponding fatty acid using a chlorinating agent. The two most common laboratory-scale methods employ thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

General Synthesis of Linoleoyl Chloride using Thionyl Chloride

This method is effective but can sometimes lead to side reactions with polyunsaturated fatty acids if not carefully controlled[2].

Materials:

-

Linoleic acid or a specific isomer (e.g., c9,t11-CLA)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ byproducts)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a fume hood, add the fatty acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of thionyl chloride (e.g., 2-5 equivalents), either neat or in an anhydrous solvent.

-

Slowly heat the mixture to reflux (typically around 70-80°C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive fumes. To ensure complete removal of residual SOCl₂, co-evaporation with an anhydrous solvent like toluene can be performed[8].

-

The resulting crude linoleoyl chloride is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed, but care must be taken to avoid high temperatures that can cause decomposition or isomerization.

General Synthesis of Linoleoyl Chloride using Oxalyl Chloride

This method is generally milder and preferred for sensitive substrates, as the byproducts (CO, CO₂, HCl) are all gaseous and easily removed[2].

Materials:

-

Linoleic acid or a specific isomer

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a magnetic stir bar and a gas outlet

Procedure:

-

In a fume hood, dissolve the fatty acid (1 equivalent) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution.

-

Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude linoleoyl chloride can be used directly or purified by vacuum distillation if necessary.

Characterization of Linoleoyl Chloride Isomers

The successful synthesis and isomeric purity of linoleoyl chloride can be confirmed using a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride is confirmed by the appearance of a strong carbonyl (C=O) stretching band at a high frequency, typically in the range of 1785-1815 cm⁻¹, and the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹)[9][10]. For conjugated systems, this C=O stretch may appear at a slightly lower frequency (around 1750-1775 cm⁻¹)[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon alpha to the carbonyl group will show a downfield shift. The signals from the olefinic protons are particularly important for confirming the geometry of the double bonds.

-

¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift. The chemical shifts of the olefinic carbons can also help in determining the isomeric composition[12][13].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To avoid direct analysis of the highly reactive acyl chloride, it is often derivatized to a more stable ester (e.g., by reaction with methanol (B129727) to form the fatty acid methyl ester, FAME). The FAMEs of different isomers can then be separated and identified by GC-MS. The mass spectrum will show a molecular ion peak corresponding to the FAME, and the fragmentation pattern can provide further structural information. The separation of geometric isomers can be challenging and may require specialized capillary columns[14][15].

Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a specific linoleoyl chloride isomer from its corresponding fatty acid.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. aocs.org [aocs.org]

- 3. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 4. History | Cyberlipid [cyberlipid.gerli.com]

- 5. [PDF] Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of conjugated linoleic acid by the linoleate isomerase complex in food-derived lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleoyl Chloride | 7459-33-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. EP0839791A1 - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of 9(E),12(E)-Octadecadienoyl Chloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(E),12(E)-Octadecadienoyl chloride, also known as linoelaidoyl chloride, is the acyl chloride derivative of linoelaidic acid, the trans isomer of linoleic acid.[1] Its chemical structure features an 18-carbon chain with two conjugated double bonds in the trans configuration and a highly reactive acyl chloride functional group.[2] This reactivity makes it a valuable reagent in organic synthesis, primarily serving as a potent acylating agent for the introduction of the linoelaidoyl group into various molecules.

The core utility of this compound lies in its ability to react readily with nucleophiles, facilitating the formation of esters, amides, and other acyl derivatives.[2][3][4] This function is critical in the synthesis of complex lipids, surfactants, and biologically active molecules for research in lipid metabolism, cellular signaling, and pharmaceutical development.[4] Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.[4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 96724-05-9 | [1] |

| Molecular Formula | C₁₈H₃₁ClO | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | >99% (Typical) | [1] |

| Storage | Freezer, under inert atmosphere | [1] |

| InChIKey | FBWMYSQUTZRHAT-AVQMFFATSA-N | [1] |

Synthesis of this compound

The standard method for synthesizing this compound involves the chlorination of the corresponding carboxylic acid, linoelaidic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[3][5] The reaction with thionyl chloride or oxalyl chloride is often preferred due to the formation of gaseous byproducts that are easily removed from the reaction mixture.[3]

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Linoelaidic Acid

This protocol describes a general procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

Linoelaidic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linoelaidic acid in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution. The addition should be dropwise to control the evolution of HCl and SO₂ gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).[5]

-

Cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the byproduct HCl is corrosive.[3]

-

The resulting crude this compound can be used directly for many applications or purified by vacuum distillation.[5] A high yield (typically >95%) of the crude product is expected.[5][6]

Core Role in Organic Synthesis: A Versatile Acylating Agent

The primary role of this compound in organic synthesis is to act as an efficient acylating agent. The electron-withdrawing chlorine atom polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This reactivity is the foundation for its use in creating amides and esters.

Caption: Core acylation reactions of this compound.

Amide Synthesis (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl byproduct generated during the reaction.[7] This method is used, for example, in the synthesis of N-vanillyl-alkadienamides.[8]

Ester Synthesis (Esterification)

The reaction with alcohols yields esters. This reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine to increase the reaction rate.[3] These catalysts work by forming a highly reactive acylpyridinium intermediate.[3] This pathway is crucial for synthesizing specific lipid esters, such as cholesterol esters for biological studies.[3]

Detailed Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol: General Procedure for Amide Synthesis

This protocol describes a standard procedure for the acylation of an amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., DCM, THF, or diethyl ether)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Dropping funnel

-

Standard aqueous work-up and purification supplies (separatory funnel, drying agent, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous solvent and add it to a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Caption: Experimental workflow for a typical amidation reaction.

Protocol: General Procedure for Ester Synthesis

This protocol describes a standard DMAP-catalyzed procedure for the esterification of an alcohol.

Materials:

-

This compound

-

Alcohol

-

4-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.05-0.1 equivalents)

-

Anhydrous solvent (e.g., DCM or THF)

-

Tertiary amine base (e.g., triethylamine or pyridine, 1.5 equivalents)

-

Standard reaction and purification supplies as listed in Protocol 5.1

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and DMAP (0.1 equivalents) in the anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

-

Perform an aqueous work-up by adding water and extracting with an appropriate organic solvent.

-

Wash the combined organic layers sequentially with dilute HCl (to remove base and DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Summary of Reaction Data